Methyl 2-ethoxy-4-iodobenzoate

Crystallinity Hydrogen Bonding Physical Form

This ortho-ethoxy-substituted para-iodobenzoate ester features three orthogonal handles for precise synthetic elaboration. The ortho-ethoxy group provides electron-donating character and increased lipophilicity (SlogP=2.30) versus unsubstituted analogs, modulating oxidative addition kinetics and purification behavior. Ideal for constructing ortho-substituted biaryl architectures and oxygen-containing heterocycles in medicinal chemistry programs.

Molecular Formula C10H11IO3
Molecular Weight 306.10 g/mol
Cat. No. B8161402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-ethoxy-4-iodobenzoate
Molecular FormulaC10H11IO3
Molecular Weight306.10 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)I)C(=O)OC
InChIInChI=1S/C10H11IO3/c1-3-14-9-6-7(11)4-5-8(9)10(12)13-2/h4-6H,3H2,1-2H3
InChIKeyFYLYHRCNWHSPIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Ethoxy-4-iodobenzoate (CAS 1246765-31-0): Product Class and Baseline Characteristics for Procurement Evaluation


Methyl 2-ethoxy-4-iodobenzoate (CAS 1246765-31-0) is an ortho-ethoxy-substituted para-iodobenzoate ester with the molecular formula C₁₀H₁₁IO₃ and a molecular weight of 306.10 g/mol . The compound features three distinct functional handles: a para-iodo substituent enabling transition metal-catalyzed cross-coupling reactions, an ortho-ethoxy group providing electron-donating character and steric modulation, and a methyl ester offering orthogonal reactivity for further derivatization [1]. Commercial availability from multiple suppliers typically at 95% minimum purity supports its procurement as a specialized synthetic building block .

Methyl 2-Ethoxy-4-iodobenzoate: Why Generic Substitution with Unsubstituted or Differently Substituted Analogs Compromises Synthetic Outcomes


In-class para-iodobenzoate esters cannot be simply interchanged in synthetic sequences because ortho-substitution dramatically alters both physical properties and reaction performance. The ortho-ethoxy group in methyl 2-ethoxy-4-iodobenzoate introduces a combination of electron-donating resonance effects, steric shielding of adjacent reactive sites, and increased lipophilicity compared to unsubstituted methyl 4-iodobenzoate [1]. These ortho substituent effects influence regioselectivity in electrophilic aromatic substitutions [2], modulate the electronic environment of the iodine-bearing carbon during oxidative addition in cross-coupling catalysis, and determine chromatographic behavior during purification. Furthermore, the ethoxy vs. hydroxy substitution pattern at the ortho position dictates fundamentally different intermolecular interaction profiles: the ethoxy compound lacks hydrogen-bond donor capacity (H-bond donor count = 0) and exhibits altered crystallinity and solubility [3], whereas the hydroxy analog engages in intra- and intermolecular hydrogen bonding networks that modify solid-state packing and solution-phase reactivity [4]. These differences translate directly into measurable variations in reaction yields, purification efficiency, and downstream functionalization outcomes.

Methyl 2-Ethoxy-4-iodobenzoate: Quantitative Comparative Evidence for Procurement Decision-Making


Ethoxy vs. Hydroxy Ortho-Substitution: Impact on Crystallinity and Handling Properties for Synthesis Workflow

Methyl 2-ethoxy-4-iodobenzoate exhibits fundamentally different solid-state properties compared to its hydroxy-substituted precursor, methyl 2-hydroxy-4-iodobenzoate (CAS 18179-39-0). The hydroxy analog forms an extended hydrogen-bonded sheet structure with intra- and intermolecular hydrogen bonds at 90 K in monoclinic (P2₁/c) symmetry [1], whereas the ethoxy analog lacks hydrogen-bond donor capacity (H-bond donor count = 0) [2] and contains an additional rotatable bond (4 vs. 3) [2], factors that alter crystallinity, melting behavior, and solubility in organic solvents.

Crystallinity Hydrogen Bonding Physical Form Synthesis Workflow Ortho-Substitution

Ortho-Ethoxy vs. Unsubstituted para-Iodobenzoate: Differential Reactivity in Palladium-Catalyzed C-H Arylation

In palladium-catalyzed C-H arylation using methyl 4-iodobenzoate as a coupling partner, the unsubstituted para-iodobenzoate substrate delivers only 40-56% yield under standard conditions (0.1 mmol scale, Pd(OAc)₂ 10 mol%, AgTFA 2.0 equiv, 120 °C, 20 h) [1]. While direct yield data for methyl 2-ethoxy-4-iodobenzoate in this exact system are not available, the ortho-ethoxy substituent introduces steric hindrance at the ortho position that has been demonstrated to modulate regioselectivity in electrophilic aromatic substitutions [2] and is expected to influence oxidative addition kinetics and site-selectivity in cross-coupling manifolds.

C-H Activation Palladium Catalysis Ortho-Substitution Arylation Regioselectivity

Synthesis Yield Benchmarking: Methyl 2-Ethoxy-4-iodobenzoate Preparation from Hydroxy Precursor

Methyl 2-ethoxy-4-iodobenzoate is synthesized via alkylation of methyl 2-hydroxy-4-iodobenzoate with iodoethane in DMF using potassium carbonate as base. The reported isolated yield under optimized conditions (60 °C, 24 h, silica gel chromatography) is 3.53 g (98.1% calculated yield) from 3.27 g of the hydroxy precursor . An alternative protocol at 70 °C with slightly adjusted stoichiometry has also been documented . This high-yielding alkylation provides a benchmark for assessing the efficiency of O-ethylation of 2-hydroxy-4-iodobenzoate scaffolds.

Synthesis Yield Alkylation Process Chemistry Precursor Procurement

Ethoxy vs. Methoxy Ortho-Substitution: Molecular Weight and Lipophilicity Differentiation

Methyl 2-ethoxy-4-iodobenzoate (C₁₀H₁₁IO₃, MW 306.10 g/mol) differs from its 2-methoxy analog methyl 4-iodo-2-methoxybenzoate (C₉H₉IO₃, MW 292.07 g/mol) [1] by a single methylene unit, resulting in a 14.03 g/mol mass difference. This structural increment modifies the computed SlogP (2.30344 for the ethoxy derivative based on MMsINC database calculations) [2], reflecting increased lipophilicity that influences chromatographic retention time and partitioning behavior in biphasic reaction systems.

Lipophilicity Molecular Weight Ortho-Substitution Physicochemical Properties SAR

Methyl 2-Ethoxy-4-iodobenzoate: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Scaffold Diversification via Palladium-Catalyzed Cross-Coupling at the Para-Iodo Position

The para-iodo substituent in methyl 2-ethoxy-4-iodobenzoate serves as an electrophilic handle for Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions, enabling installation of aryl, alkynyl, and alkenyl groups for scaffold diversification [1]. Unlike unsubstituted methyl 4-iodobenzoate, the ortho-ethoxy group introduces steric and electronic modulation that influences coupling partner compatibility and reaction selectivity [2], making this building block particularly valuable for constructing ortho-substituted biaryl architectures in medicinal chemistry programs.

Orthogonal Derivatization via Sequential Functional Group Manipulation

The compound's three orthogonal functional groups—para-iodo (cross-coupling), ortho-ethoxy (alkyl ether; chemically stable under many coupling conditions), and methyl ester (hydrolysis to carboxylic acid, reduction to benzyl alcohol, or transesterification)—enable sequential synthetic elaboration [1]. This orthogonal reactivity profile differentiates methyl 2-ethoxy-4-iodobenzoate from analogs such as methyl 2-hydroxy-4-iodobenzoate, where the free hydroxyl group introduces competing reactivity (H-bond donor capacity = 1; participation in intramolecular cyclization) [3] that complicates multi-step sequences.

Precursor for Phthalide and Heterocyclic Scaffold Construction

2-Iodobenzoate derivatives including methyl 2-ethoxy-4-iodobenzoate are employed in organometallic-mediated cyclization cascades for the synthesis of substituted phthalides, azaphthalides, and fused benzothienyl-lactones [1]. The ortho-ethoxy substitution pattern, with its increased lipophilicity (SlogP = 2.30344) [2] compared to hydroxy or unsubstituted analogs, influences the partitioning behavior and reaction kinetics in these cyclization manifolds, providing a differentiated entry point to oxygen-containing heterocyclic scaffolds of pharmaceutical relevance.

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